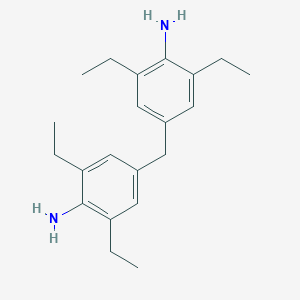

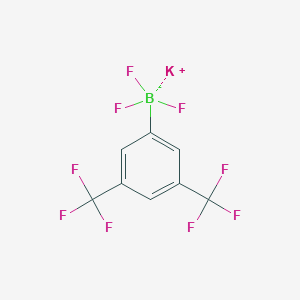

![molecular formula C24H23N3O6 B068014 2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid CAS No. 184700-26-3](/img/structure/B68014.png)

2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules similar to the one often involves multi-step reactions, starting from basic building blocks to form more complex structures. While the specific synthesis pathway for this molecule was not identified, related works highlight methodologies like palladium(II)-catalysed hydroxycarbonylation of hexenols for tetrahydropyran synthesis, and modifications of four-component Ugi reactions for creating heterocyclic structures, which could offer insights into potential synthesis approaches for our molecule of interest (Karlubíková et al., 2011) (Ilyin et al., 2006).

Molecular Structure Analysis

The molecular structure of such complex compounds is often determined using techniques like X-ray diffraction analysis, which provides detailed information on the crystal structure and conformation. Studies on related compounds have showcased the ability to determine precise molecular structures, facilitating a deeper understanding of the molecule's chemical behavior and reactivity (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can include a wide range of transformations, such as condensation, cyclization, and Michael addition reactions. These reactions are crucial for modifying the molecular structure to achieve desired properties or functionalities. For instance, synthesis approaches for dihydropyran and pyrrole derivatives involve strategic reactions that could be relevant to understanding the chemical behavior of our target molecule (O’Brien et al., 2009).

Physical Properties Analysis

The physical properties of organic molecules, including melting point, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, whether in materials science, pharmaceuticals, or chemical synthesis. While specifics on the physical properties of our target compound were not found, related studies on the crystal structure and stability of similar compounds provide a basis for understanding how molecular configuration affects physical characteristics (Wani et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are pivotal for the compound's interactions and reactions with other molecules. Detailed analysis of these properties enables chemists to predict and control the outcome of chemical reactions, essential for synthesizing new compounds or modifying existing ones for desired applications. Insights into the chemical properties can be gleaned from studies on related compounds, highlighting the importance of molecular structure in determining reactivity and stability (Gerus et al., 2005).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

This chemical plays a crucial role in the synthesis of novel heterocyclic compounds, which are pivotal in pharmaceutical research and development. For instance, it has been utilized as a key starting material or intermediate in the synthesis of novel analogues of natural alkaloids and various pyrrolopyrazine derivatives. These compounds are characterized using techniques such as NMR, IR, elemental analysis, and X-ray crystallography, highlighting their potential in drug discovery and medicinal chemistry (Voievudskyi et al., 2016).

Fluorophore-Based Applications

Research has also explored its utility in the synthesis of environmentally sensitive fluorophores. These fluorophores, incorporating pyrene and fluorene moieties, show promise for applications in materials science, particularly due to their strong blue-green fluorescence emission. This aspect is critical for the development of new materials with specific optical properties (Hussein, El Guesmi, & Ahmed, 2019).

Combinatorial Chemistry and Drug Design

The compound's derivatives have been used in combinatorial approaches to synthesize libraries of compounds such as dihydropyrroles and hexahydropyrrolopyrazines. These libraries are valuable for screening in drug discovery projects, demonstrating the compound's utility in generating diverse chemical entities for biological evaluation (Huang & Xu, 2009).

Antimicrobial Agent Synthesis

Another application involves its role in synthesizing new anthraquinone derivatives incorporating the pyrazole moiety, which exhibit promising antimicrobial activities. This suggests the potential of such derivatives in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Eigenschaften

CAS-Nummer |

184700-26-3 |

|---|---|

Molekularformel |

C24H23N3O6 |

Molekulargewicht |

449.5 g/mol |

IUPAC-Name |

2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid |

InChI |

InChI=1S/C24H23N3O6/c28-21(29)10-19-23(31)27-11-13(9-20(27)22(30)26-19)25-24(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-20H,9-12H2,(H,25,32)(H,26,30)(H,28,29)/t13-,19-,20-/m0/s1 |

InChI-Schlüssel |

YUVDXLNDLFAYKW-MRFFXTKBSA-N |

Isomerische SMILES |

C1[C@@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Kanonische SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Synonyme |

Pyrrolo[1,2-a]pyrazine-3-acetic acid, 7-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]octahydro-1,4-dioxo-, (3S,7S,8aS)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)

![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)